molecular formula C24H30N4OS B2822586 (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide CAS No. 1241697-55-1

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide

Cat. No.: B2822586
CAS No.: 1241697-55-1
M. Wt: 422.59
InChI Key: VMYLXMJIRKXZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide is a synthetic small molecule characterized by a (Z)-configured α,β-unsaturated enamide core. This compound integrates a 2,5-dimethyl-1-propylpyrrole moiety linked to a cyano-substituted propenamide scaffold. The thiomorpholin-4-ylmethyl group attached to the phenyl ring introduces sulfur-containing heterocyclic functionality, which may influence solubility, bioavailability, and intermolecular interactions .

The synthesis of analogous compounds involves multi-step protocols, such as condensation reactions under reflux conditions (e.g., methanol/hydrazine hydrate) and nucleophilic substitutions (e.g., using DMF and lithium hydride) . These methods highlight the importance of regioselective functionalization to achieve the desired stereochemistry and substituent placement.

Properties

IUPAC Name

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4OS/c1-4-9-28-18(2)14-21(19(28)3)15-22(16-25)24(29)26-23-8-6-5-7-20(23)17-27-10-12-30-13-11-27/h5-8,14-15H,4,9-13,17H2,1-3H3,(H,26,29)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYLXMJIRKXZBN-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC2=CC=CC=C2CN3CCSCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)NC2=CC=CC=C2CN3CCSCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the cyano group and the thiomorpholine moiety. Key steps include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Cyano Group: This step often involves the use of cyanogen bromide or similar reagents.

    Attachment of the Thiomorpholine Moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activity or receptor binding.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of molecules, including pyrrole derivatives, cyanopropenamides, and thiomorpholine-containing analogs. Below is a systematic comparison based on functional groups, synthetic pathways, and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Weight* Notable Features Reference
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide Cyano, pyrrole, thiomorpholine, enamide ~470 g/mol Sulfur-containing heterocycle; potential for hydrogen bonding and lipophilicity
(E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-pyrrol-3-yl]-N-(2-methyl-4-nitro-phenyl)prop-2-enamide Cyano, pyrrole, nitro, methoxyphenyl ~462 g/mol Electron-withdrawing nitro group; increased polarity
Ethyl 1-[3-[(E)-2-cyano-2-(4-methylphenyl)sulfonyl-ethenyl]-9-methyl-4-oxo-pyrido[1,2-a]pyrimidin-2-yl]piperidine-3-carboxylate Cyano, sulfonyl, pyrimidine, ester ~577 g/mol Extended π-system; sulfonyl group enhances stability
EP 4 374 877 A2 carboxamide derivatives (e.g., morpholine- and pyridazine-containing analogs) Morpholine, pyridazine, trifluoromethyl ~600–650 g/mol Fluorinated groups; high molecular weight with potential CNS activity

*Molecular weights estimated based on structural formulas.

Key Observations:

Pyrrole vs. Compared to the (E)-isomer in , the (Z)-configuration may confer distinct steric and electronic properties, affecting intermolecular interactions such as hydrogen bonding .

Thiomorpholine vs. Morpholine :

  • Replacing oxygen with sulfur in the thiomorpholine ring increases lipophilicity (logP) and may enhance membrane permeability but reduce metabolic stability compared to morpholine-containing analogs .

Cyanopropenamide Scaffold: The α,β-unsaturated cyano group in the enamide core is a common feature in kinase inhibitors (e.g., sunitinib analogs). However, the absence of direct pharmacological data limits activity comparisons .

Synthetic Complexity :

  • The thiomorpholin-4-ylmethylphenyl substituent requires specialized synthetic steps (e.g., CS2/KOH-mediated thiolation ), whereas morpholine derivatives in utilize simpler etherification reactions.

Research Findings and Limitations

  • Solubility : The compound’s solubility in polar solvents is likely lower than that of nitro- or sulfonyl-containing analogs (e.g., compounds in ) due to the hydrophobic propylpyrrole and thiomorpholine groups.
  • Data Gaps: No direct biological or crystallographic data are available in the provided evidence. Structural inferences rely on analogous compounds and general principles of medicinal chemistry.

Biological Activity

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Features

The compound can be characterized by the following structural components:

  • Cyano Group : Enhances reactivity and potential for biological interactions.
  • Pyrrole Ring : Contributes to the compound's heterocyclic nature, influencing pharmacological properties.
  • Thiomorpholine Moiety : May play a role in receptor binding and modulation.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, affecting signaling pathways.

Biological Activity Data

Recent studies have highlighted the biological activities of this compound across various assays. The following table summarizes key findings related to its biological effects:

Activity Type Assay Type Cell Line/Model IC50 (µM) Notes
Antitumor Activity2D Cell CultureA549 (Lung Cancer)6.26 ± 0.33Significant cytotoxicity observed
Antitumor Activity3D Cell CultureHCC827 (Lung Cancer)20.46 ± 8.63Lower activity compared to 2D assays
Antimicrobial ActivityDisk Diffusion MethodVarious Bacterial StrainsVariableExhibited broad-spectrum antimicrobial properties

Case Studies

  • Antitumor Efficacy in Lung Cancer Models : A study evaluated the efficacy of the compound on human lung cancer cell lines A549 and HCC827 using MTS cytotoxicity assays. The results indicated that the compound exhibited significant antitumor activity, particularly in two-dimensional cultures compared to three-dimensional cultures, suggesting enhanced effectiveness in simpler environments .
  • Mechanistic Insights from Binding Studies : Research has shown that similar compounds with cyano groups often interact with DNA, leading to inhibition of DNA-dependent enzymes. This mechanism suggests that this compound may also exert its effects through DNA binding and subsequent modulation of cellular processes .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including condensation of cyanoacrylamide precursors with substituted pyrrole and thiomorpholine derivatives. Key steps:

  • Step 1 : Formation of the pyrrole core via Knorr-type cyclization under acidic conditions (e.g., acetic acid) .
  • Step 2 : Introduction of the thiomorpholin-4-ylmethyl group via nucleophilic substitution or Buchwald-Hartwig coupling .
  • Step 3 : Final assembly of the (Z)-configured enamide using stereoselective methods (e.g., photochemical or catalytic isomerization) .
  • Optimization : Reaction progress is monitored via TLC or HPLC, with purity ensured by recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the structural integrity of this compound confirmed in academic research?

  • Methodological Answer : Structural validation combines spectroscopic and computational methods:

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., cyano group at δ ~110–120 ppm, thiomorpholine protons at δ 2.5–3.5 ppm) .
  • IR : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1650 cm1^{-1} (amide C=O) confirm functional groups .
  • X-ray crystallography : Resolves stereochemistry (Z-configuration) and intermolecular interactions .
  • Computational validation : DFT calculations (e.g., Gaussian) predict electronic properties and compare with experimental data .

Q. What in vitro assays are recommended for preliminary evaluation of bioactivity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anticancer : MTT assay (IC50_{50} determination against HeLa or MCF-7 cell lines) .
  • Anti-inflammatory : COX-2 inhibition assay (ELISA) .
  • Antimicrobial : Microdilution assay (MIC against S. aureus or E. coli) .
  • Dosage : Start at 10 μM, adjusting based on solubility (DMSO vehicle, <0.1% final concentration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) arise from dynamic processes or impurities. Solutions:

  • Variable-temperature NMR : Identify rotational barriers (e.g., hindered thiomorpholine ring) .
  • 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of substituents .
  • High-resolution MS : Rule out isotopic or adduct interference .
  • Case Example : A 2025 study resolved Z/E isomer ambiguity using 15^{15}N-labeled derivatives to track amide bond orientation .

Q. What strategies improve yield in the final coupling step of the synthesis?

  • Methodological Answer : Optimize coupling (e.g., amide bond formation):

  • Catalysts : Use HATU or EDCI/HOBt for efficiency .
  • Solvent : Polar aprotic solvents (DMF, DCM) enhance reactivity .
  • Temperature : 0–25°C minimizes side reactions (e.g., epimerization) .
  • Data-Driven Example : A 2023 study achieved 85% yield by pre-activating the carboxylic acid with DIPEA in DMF .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to predict interactions with targets (e.g., kinases, GPCRs) .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories .
  • QSAR : Correlate substituent electronegativity (Hammett constants) with bioactivity .
  • Case Study : A 2025 model prioritized derivatives with electron-withdrawing pyrrole substituents for improved COX-2 affinity .

Q. What experimental controls are critical when evaluating off-target effects in cellular assays?

  • Methodological Answer :

  • Negative controls : Untreated cells and vehicle-only (DMSO) .
  • Positive controls : Known inhibitors (e.g., doxorubicin for cytotoxicity) .
  • Counter-screens : Test against non-target enzymes (e.g., COX-1 vs. COX-2) .
  • Data Normalization : Express results as % inhibition relative to controls ± SEM (n ≥ 3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.